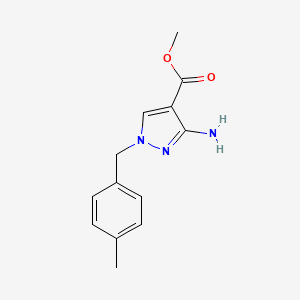

methyl 3-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate

Description

Methyl 3-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by a methyl ester group at position 4, an amino group at position 3, and a 4-methylbenzyl substituent at position 1 of the pyrazole ring. This compound serves as a key intermediate in medicinal chemistry and materials science due to its versatile functional groups, which enable further derivatization. Its molecular formula is C₁₃H₁₅N₃O₂, with a molecular weight of ~261.28 g/mol (inferred from structural analogs, see Table 1) .

Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

IUPAC Name |

methyl 3-amino-1-[(4-methylphenyl)methyl]pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-9-3-5-10(6-4-9)7-16-8-11(12(14)15-16)13(17)18-2/h3-6,8H,7H2,1-2H3,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRAARQYHDSGQJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=C(C(=N2)N)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate typically involves the condensation of 3-amino-1H-pyrazole-4-carboxylic acid with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors may be employed to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylate group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms into the molecule.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including methyl 3-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate, as promising anticancer agents. Pyrazole-based compounds have been investigated for their ability to inhibit specific kinases associated with cancer progression. For instance, modifications to the pyrazole scaffold can enhance selectivity towards targets such as cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation and cancer development .

Anti-inflammatory Properties

Research indicates that pyrazole derivatives exhibit anti-inflammatory effects, making them suitable candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs). The structural features of methyl 3-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate contribute to its ability to modulate inflammatory pathways, potentially leading to therapeutic applications in treating conditions like arthritis and other inflammatory diseases .

Pesticide Development

Methyl 3-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate serves as an intermediate in the synthesis of novel pesticides. Pyrazole derivatives are known for their efficacy and low toxicity, making them attractive for developing environmentally friendly agricultural chemicals. They are particularly effective against a range of pests and diseases affecting crops, thereby enhancing agricultural productivity .

Herbicide Formulation

The compound's structural characteristics allow it to function as a herbicide, targeting specific weed species while minimizing damage to crops. Research into its mechanism of action reveals that it disrupts essential metabolic pathways in target plants, leading to effective weed management strategies .

Synthesis and Characterization

The synthesis of methyl 3-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate involves several steps, typically starting from commercially available precursors. The process includes:

- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carboxylic acids.

- Substitution Reactions : Introducing the 4-methylbenzyl group through electrophilic aromatic substitution or similar methods.

- Purification : Employing recrystallization techniques to achieve high purity levels necessary for biological testing.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are crucial for confirming the structure and purity of the synthesized compound.

Case Studies

Mechanism of Action

The mechanism of action of methyl 3-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzyl Group

The 4-methylbenzyl substituent distinguishes this compound from analogs with alternative benzyl modifications. Key comparisons include:

a) Methyl 3-Amino-1-(4-Methoxybenzyl)-1H-Pyrazole-4-Carboxylate

- Molecular Formula : C₁₃H₁₅N₃O₃

- Molecular Weight : 261.28 g/mol

- Key Difference : Replacement of the methyl group (-CH₃) with a methoxy group (-OCH₃) on the benzyl ring.

- Impact :

- Electronic Effects : The methoxy group is electron-donating via resonance, increasing electron density on the aromatic ring compared to the methyl group’s inductive electron-donating effect.

- Solubility : The methoxy group may enhance solubility in polar solvents due to hydrogen-bonding capacity.

- Synthetic Routes : Both compounds likely share synthetic pathways involving substitution reactions of benzyl halides (e.g., 4-methylbenzyl chloride vs. 4-methoxybenzyl chloride) .

b) 1-(4-Chloro-3,5-Dimethyl-Pyrazol-1-ylmethyl)-1H-Pyrazole-3-Carboxylic Acid Methyl Ester

- Molecular Formula : C₁₂H₁₅ClN₄O₂

- Molecular Weight : 294.73 g/mol

- Key Difference : Chlorine substitution on the pyrazole ring and additional methyl groups.

- Steric Effects: Additional methyl groups may hinder rotational freedom or intermolecular interactions. Applications: Chlorinated pyrazoles are often explored for agrochemical applications due to enhanced stability .

Physical and Chemical Properties

Table 1: Comparative Properties of Selected Pyrazole Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility (Inferred) |

|---|---|---|---|---|

| Methyl 3-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate | C₁₃H₁₅N₃O₂ | ~261.28 | 4-Methylbenzyl | Moderate lipophilicity |

| Methyl 3-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate | C₁₃H₁₅N₃O₃ | 261.28 | 4-Methoxybenzyl | Higher polarity |

| 1-(4-Chloro-3,5-dimethyl-pyrazol-1-ylmethyl)-1H-pyrazole-3-carboxylic acid methyl ester | C₁₂H₁₅ClN₄O₂ | 294.73 | Chloro, dimethylpyrazole | Low polarity |

Notes:

- Data for the target compound’s melting/boiling points are unavailable but inferred from analogs.

- Solubility trends are based on substituent polarity .

Biological Activity

Methyl 3-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various research findings that highlight its therapeutic potential.

Chemical Structure and Synthesis

Methyl 3-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate has the molecular formula C13H15N3O and a CAS number of 1856094-39-7. The synthesis typically involves the condensation of 3-amino-1H-pyrazole-4-carboxylic acid with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate, often conducted in solvents like dimethylformamide (DMF) at elevated temperatures. This method allows for the efficient formation of the desired product while optimizing yields and purity for potential applications in drug development .

The biological activity of methyl 3-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate is primarily attributed to its interaction with specific molecular targets, such as enzymes involved in cancer cell proliferation. The compound may exert anticancer effects by inhibiting these enzymes, thereby modulating various biological pathways associated with tumor growth and metastasis .

Anticancer Properties

Recent studies have shown that compounds containing the pyrazole ring exhibit significant anticancer activities. Methyl 3-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate has been evaluated for its ability to inhibit the growth of various cancer cell lines, including:

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

- Colorectal Cancer

- Renal Cancer

The compound's effectiveness is believed to stem from its ability to target multiple cancer-related pathways, such as inhibiting topoisomerase II and various growth factor receptors (e.g., EGFR and VEGFR) that are critical for cancer cell survival and proliferation .

Other Biological Activities

In addition to its anticancer properties, methyl 3-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate has shown promise in other therapeutic areas:

- Antibacterial Activity : Some studies suggest that pyrazole derivatives possess antibacterial properties, making them potential candidates for treating infections.

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory activities, which could be beneficial in managing conditions characterized by chronic inflammation .

Case Studies and Experimental Results

A series of experiments have been conducted to evaluate the biological activity of this compound. For instance:

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Study A | MDA-MB-231 | 12.5 | Inhibition of EGFR |

| Study B | HepG2 | 15.0 | Inhibition of topoisomerase II |

| Study C | Colorectal Cancer | 10.0 | Induction of apoptosis |

These findings indicate that methyl 3-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate is effective at low concentrations against various cancer types, highlighting its potential as a lead compound for further drug development .

Q & A

Q. What are the common synthetic routes for preparing methyl 3-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate in laboratory settings?

The synthesis typically involves cyclocondensation of substituted hydrazines with β-ketoesters or via functionalization of pre-formed pyrazole cores. Key steps include:

- N-Alkylation : Introducing the 4-methylbenzyl group to the pyrazole nitrogen using alkyl halides or benzyl bromides under basic conditions (e.g., KCO in DMF) .

- Amino group introduction : Direct amination at the pyrazole C3 position using nitrating agents followed by reduction or via nucleophilic substitution .

- Esterification : Methyl ester formation via reaction of the carboxylic acid intermediate with methanol under acidic catalysis .

Methodological Note: Optimize reaction time and temperature to avoid byproducts like over-alkylated isomers .

Q. How can researchers characterize intermediates and confirm the final product’s purity?

Use a combination of:

- NMR spectroscopy : H/C NMR to verify substitution patterns (e.g., benzyl proton integration at δ 4.5–5.5 ppm) and amino group presence .

- HPLC-MS : Quantify purity (>95%) and confirm molecular weight (MW: 275.3 g/mol) .

- X-ray crystallography : Resolve positional isomerism (e.g., 4-methylbenzyl vs. 3-methylbenzyl derivatives) to confirm regiochemistry .

Advanced Research Questions

Q. How does positional isomerism (e.g., 4-methylbenzyl vs. 3-methylbenzyl substituents) influence reactivity and biological activity?

Positional isomerism alters steric and electronic effects:

- Steric hindrance : A 4-methylbenzyl group may reduce accessibility to biological targets compared to 3-methyl derivatives, affecting binding affinity .

- Electronic modulation : The para-methyl group enhances electron-donating effects, potentially stabilizing charge-transfer interactions in medicinal chemistry applications .

Methodological Note: Perform comparative SAR studies using analogs with varying substituent positions .

Q. What strategies mitigate regioselectivity challenges during N-alkylation of the pyrazole core?

- Catalytic systems : Use Ru-based catalysts (e.g., Ru(dtbbpy)) to enhance selectivity for N1-alkylation over N2 .

- Solvent optimization : Polar aprotic solvents (e.g., DCE/HFIP mixtures) improve reaction efficiency .

- Computational guidance : Apply quantum chemical calculations (e.g., DFT) to predict transition states and regiochemical outcomes .

Q. How can computational methods accelerate reaction optimization for this compound?

- Reaction path screening : Use density functional theory (DFT) to model reaction mechanisms (e.g., alkylation or amination steps) .

- High-throughput virtual screening : Predict optimal reagents and conditions (e.g., solvent, catalyst) using machine learning tools trained on pyrazole reaction databases .

Q. What contradictions exist in reported biological activity data, and how can they be resolved?

Discrepancies in anti-inflammatory or antimicrobial activity may arise from:

- Impurity artifacts : Byproducts (e.g., oxidized nitro derivatives) can skew bioassay results .

- Assay variability : Standardize in vitro testing protocols (e.g., consistent cell lines, IC measurement methods) .

Resolution Strategy: Re-synthesize compounds under controlled conditions and validate purity via LC-MS before retesting .

Q. How can this compound be leveraged in material science applications?

- Coordination chemistry : The amino and ester groups enable metal chelation (e.g., with Cu or Fe) for catalytic or sensing applications .

- Optoelectronic materials : Modify the benzyl substituent to tune electronic properties (e.g., introduce electron-withdrawing groups for charge transport studies) .

Data Contradiction Analysis

Q. Conflicting reports on hydrolysis stability of the methyl ester group: How to assess experimental reliability?

- Controlled hydrolysis studies : Compare ester stability under acidic (HCl/MeOH) vs. basic (NaOH/HO) conditions using H NMR to track degradation .

- Theoretical insights : Calculate hydrolysis activation energies via DFT to identify susceptible sites .

Key Methodological Recommendations

- Synthetic reproducibility : Document reaction conditions (e.g., solvent purity, inert atmosphere) to minimize variability .

- Biological assays : Pair in vitro results with in silico docking studies (e.g., AutoDock Vina) to validate target interactions .

- Material characterization : Use cyclic voltammetry and UV-vis spectroscopy to correlate structure with optoelectronic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.